2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
Overview
Description
“2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride” is a chemical compound with the CAS Number: 1269053-76-0 . It has a molecular weight of 248.15 and its IUPAC name is (4,5-dimethyl-1H-benzimidazol-2-yl)methanamine dihydrochloride . The compound is stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3.2ClH/c1-6-3-4-8-10(7(6)2)13-9(5-11)12-8;;/h3-4H,5,11H2,1-2H3,(H,12,13);2*1H . This indicates the presence of a benzimidazole ring with two methyl groups attached at positions 4 and 5, and an ethanamine group attached at position 2.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The molecular formula is C10H13N3.2ClH and it has a molecular weight of 248.15 .Scientific Research Applications
Spectral Characterization and Crystal Structure
- Crystal Structure Analysis : The crystal structure of a related compound, 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, was determined using X-ray diffraction. This study provided insights into the molecular conformation and electronic structure of similar benzimidazole derivatives (Tavman & Sayil, 2013).
Biological Screening and Potential Applications
- Antimicrobial Studies : Research on lanthanide complexes of benzimidazole derivatives, including those similar to the specified compound, revealed their potential antimicrobial activities against various bacteria and fungi. This indicates potential applications in the development of new antimicrobial agents (Siddiqi et al., 2013).
- Antimicrobial Agents : Another study synthesized a range of benzimidazole derivatives and evaluated their antimicrobial properties. Some compounds showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other medically relevant bacteria and fungi (Alasmary et al., 2015).
Spectroscopic and Synthetic Studies
- Spectroscopic Techniques : Benzimidazole derivatives have been characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, providing valuable information about their structural and electronic properties (Gürbüz et al., 2016).
- Microwave-Mediated Synthesis : Efficient methods for synthesizing benzothiazole- and benzimidazole-based heterocycles have been developed. These methodologies are significant for the rapid generation of structurally diverse compounds for various applications (Darweesh et al., 2016).
Molecular Modeling and Computational Studies
- Molecular Modeling : Computational techniques like Density Functional Theory (DFT) have been employed to study the properties of benzimidazole derivatives, offering insights into their stability and electronic characteristics (Bassyouni et al., 2012).
Properties
IUPAC Name |
2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12;;/h3-4H,5-6,12H2,1-2H3,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTCNPJEYHDSTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCN)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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